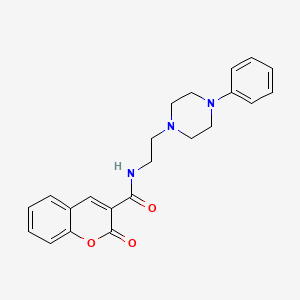

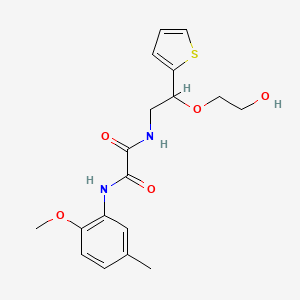

![molecular formula C23H18N4O3 B2899885 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034274-08-1](/img/structure/B2899885.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a xanthene group, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring . It also contains a 1,2,3-triazine ring, which is a six-membered aromatic ring containing three nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings followed by their coupling. The exact method would depend on the specific substituents and their positions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The xanthene and triazine rings are both aromatic and would contribute to the compound’s stability .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents and their positions. The xanthene and triazine rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and their positions. As an organic compound, it would likely be insoluble in water but soluble in organic solvents .Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in inflammatory diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism of Action

Target of Action

The primary target of the compound N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide, also known as N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-9H-xanthene-9-carboxamide, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic function.

Mode of Action

The compound interacts with AChE, inhibiting its activity . Docking studies have shown that the compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE. This can lead to enhanced cholinergic function, which may be beneficial in conditions such as Alzheimer’s disease, where there is a deficiency of acetylcholine .

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurological diseases. However, this compound is a relatively new compound and its long-term safety and efficacy have not been fully established. Additionally, this compound is a complex molecule that requires specialized equipment and expertise for synthesis and purification.

Future Directions

There are a number of future directions for research on N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound in these diseases. Another area of interest is the potential use of this compound in the treatment of inflammatory diseases. Studies are needed to determine the efficacy of this compound in animal models of these diseases and to establish its safety and efficacy in human clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets for the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide involves the reaction of 9H-xanthene-9-carboxylic acid with 2-chloroethylamine hydrochloride, followed by the reaction with 2-amino-4-oxobenzo[d][1,2,3]triazine. The final product is obtained after purification by column chromatography.

Safety and Hazards

Properties

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c28-22(24-13-14-27-23(29)15-7-1-4-10-18(15)25-26-27)21-16-8-2-5-11-19(16)30-20-12-6-3-9-17(20)21/h1-12,21H,13-14H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQVILWYCHNMIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2899807.png)

![Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate](/img/structure/B2899810.png)

![2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2899811.png)

![N-(3-acetylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2899812.png)

![5-amino-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2899819.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2899825.png)